1,3,4-Tricyanocyclohex-3-en-1-yl acetate
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Overview
Description
1,3,4-Tricyanocyclohex-3-en-1-yl acetate is an organic compound characterized by the presence of three cyano groups and an acetate group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tricyanocyclohex-3-en-1-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclohexene derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Tricyanocyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1,3,4-Tricyanocyclohex-3-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,4-Tricyanocyclohex-3-en-1-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The acetate group may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-2,3,3-trimethyl-1-cyclohexen-1-yl acetate
- Methyl 2-cyano-2-(1-cyclohexen-1-yl)acetate
- 5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl acetate
Uniqueness
1,3,4-Tricyanocyclohex-3-en-1-yl acetate is unique due to the presence of three cyano groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
64760-99-2 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(1,3,4-tricyanocyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C11H9N3O2/c1-8(15)16-11(7-14)3-2-9(5-12)10(4-11)6-13/h2-4H2,1H3 |
InChI Key |
QAHVDEAXUGNIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCC(=C(C1)C#N)C#N)C#N |
Origin of Product |
United States |
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